

Navigating the Isomeric Landscape of C11H7BrO2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromonaphthalene-2-carboxylic acid

Cat. No.: B1281020

[Get Quote](#)

An In-depth Exploration of the Synthesis, Properties, and Applications of Bromonaphthalene Carboxylic Acids and Related Isomers

The chemical formula C11H7BrO2 represents a fascinating nexus of isomeric diversity, primarily encompassing a series of bromonaphthalene carboxylic acids and their structural variants. This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the key isomers of C11H7BrO2. This document provides a comprehensive overview of their nomenclature, physicochemical properties, and detailed experimental protocols for their synthesis. While these compounds are pivotal as intermediates in the synthesis of pharmaceuticals and functional materials, it is important to note that specific biological signaling pathways for these molecules are not extensively documented in current scientific literature.

Understanding the Isomerism of C11H7BrO2

The molecular formula C11H7BrO2 allows for numerous constitutional isomers, distinguished by the substitution pattern of the bromine atom and the carboxylic acid group on the naphthalene ring system. Additionally, other structural arrangements, such as a brominated phenyl group attached to a furanone moiety, are possible. This guide will focus on the most commonly encountered and synthetically relevant isomers.

Isomer Focus: Bromonaphthalene Carboxylic Acids

The bromonaphthalene carboxylic acid isomers are of significant interest due to their utility as versatile building blocks in organic synthesis. The presence of both a reactive bromine atom, amenable to cross-coupling reactions, and a carboxylic acid group, which can be readily functionalized, makes them valuable precursors for complex molecular architectures.

6-Bromo-2-naphthoic acid

IUPAC Name: 6-bromonaphthalene-2-carboxylic acid

Synonyms: 6-Bromo-2-naphthalenecarboxylic acid, 6-Bromo-2-naphtholic acid, 2-Naphthalenecarboxylic acid, 6-bromo-

Table 1: Quantitative Data for 6-Bromo-2-naphthoic acid

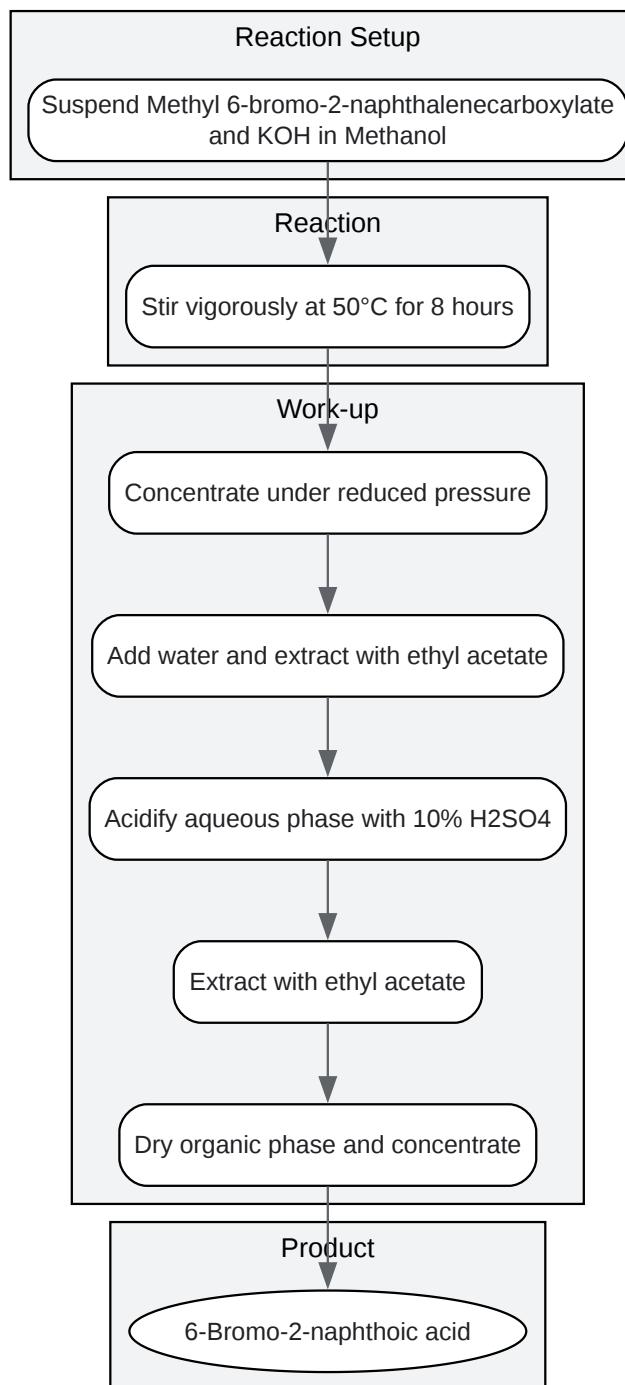
Property	Value	Source
CAS Number	5773-80-8	[1]
Molecular Weight	251.08 g/mol	[1]
Melting Point	294-295 °C	[1]
Predicted Boiling Point	387.3±17.0 °C	[1]
Predicted pKa	4.06±0.30	[1]
Predicted Density	1.648±0.06 g/cm ³	[1]

Experimental Protocol: Synthesis of 6-Bromo-2-naphthoic acid via Hydrolysis of its Methyl Ester^[2]

This protocol details the hydrolysis of methyl 6-bromo-2-naphthalenecarboxylate to yield 6-bromo-2-naphthoic acid.

Materials:

- Methyl 6-bromo-2-naphthalenecarboxylate (10.0 mmol, 2.7 g)
- Potassium hydroxide (20.0 mmol, 1.1 g)


- Methanol (50 mL)
- Water (1500 mL)
- Ethyl acetate
- 10% Sulfuric acid (H₂SO₄)
- Anhydrous sodium sulfate

Procedure:

- A suspension of methyl 6-bromo-2-naphthalenecarboxylate and potassium hydroxide in methanol is prepared in a round-bottom flask.
- The mixture is stirred vigorously at 50 °C. The reaction progress is monitored by the dissolution of the suspension into a homogeneous solution.
- After 8 hours, the reaction mixture is concentrated by removing approximately two-thirds of the methanol under reduced pressure.
- Water is added to the residue, and any unreacted ester is extracted with ethyl acetate.
- The aqueous phase is acidified to a pH of 3 with 10% H₂SO₄.
- The resulting precipitate is extracted with ethyl acetate (3 x 200 mL).
- The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield pure 6-bromo-2-naphthoic acid. The reported yield is 84%.

[2]

Workflow for the Synthesis of 6-Bromo-2-naphthoic acid

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 6-Bromo-2-naphthoic acid.

1-Bromo-2-naphthoic acid

IUPAC Name: 1-bromonaphthalene-2-carboxylic acid

Synonyms: 1-Bromo-2-naphthalenecarboxylic acid

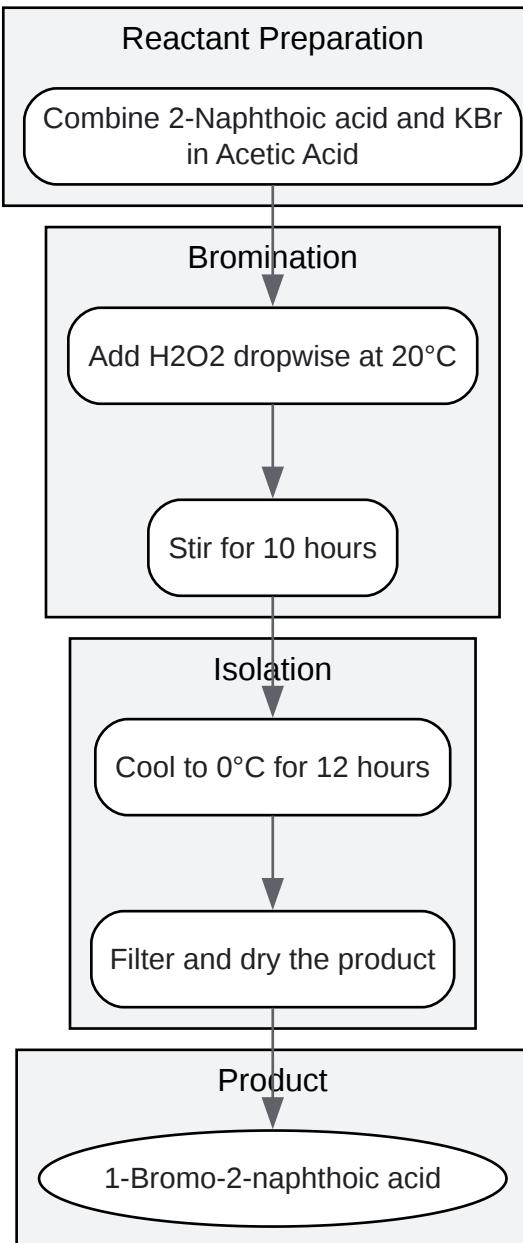
Table 2: Quantitative Data for 1-Bromo-2-naphthoic acid

Property	Value	Source
CAS Number	20717-79-7	[3]
Molecular Weight	251.08 g/mol	[3]
Melting Point	191 °C	[4]
Predicted Boiling Point	372.7±25.0 °C	[4]
Predicted pKa	2.85±0.30	[4]

Experimental Protocol: Synthesis of 1-Bromo-2-naphthoic acid (Illustrative)

A common method for the synthesis of bromonaphthoic acids involves the bromination of the corresponding naphthoic acid. The following is a generalized procedure.

Materials:


- 2-Naphthoic acid
- Potassium bromide
- Acetic acid
- Hydrogen peroxide (30%)

Procedure:

- 2-Naphthoic acid and potassium bromide are placed in a round-bottom flask.[\[5\]](#)
- Acetic acid is added as a solvent.

- The mixture is stirred, and hydrogen peroxide is added dropwise at 20 °C.[5]
- The reaction is stirred for 10 hours.[5]
- After the reaction, the mixture is cooled to 0 °C for 12 hours to facilitate precipitation.[5]
- The product is collected by filtration and dried.

Illustrative Workflow for 1-Bromo-2-naphthoic acid Synthesis

[Click to download full resolution via product page](#)

Caption: Illustrative synthesis of 1-Bromo-2-naphthoic acid.

Other Notable Isomers

Several other bromonaphthalene carboxylic acid isomers are commercially available and used in research. Their identification is crucial for unambiguous communication in scientific literature.

Table 3: IUPAC Names and Synonyms of Other C11H7BrO2 Isomers

IUPAC Name	Synonyms	CAS Number
8-bromonaphthalene-1-carboxylic acid	8-Bromo-1-naphthoic acid	1729-99-3
7-bromonaphthalene-1-carboxylic acid	7-Bromo-1-naphthoic acid	51934-39-5
5-bromonaphthalene-1-carboxylic acid	5-Bromo-1-naphthoic acid	16726-67-3
5-bromonaphthalene-2-carboxylic acid	5-Bromo-2-naphthoic acid	1013-83-8
(3-bromophenyl)(furan-2-yl)methanone	-	-

Biological Activity and Signaling Pathways: A Knowledge Gap

A thorough review of the scientific literature reveals a significant gap in the understanding of the specific biological activities and associated signaling pathways of C11H7BrO2 isomers. These compounds are predominantly described as chemical intermediates. Their utility lies in their ability to be transformed into more complex molecules that may possess biological activity. For instance, 6-bromo-2-naphthoic acid is a precursor in the synthesis of Adapalene, a retinoid drug used to treat acne.^[1] The biological activity of Adapalene is well-characterized and involves the modulation of retinoic acid receptors (RARs), but this activity is not inherent to the 6-bromo-2-naphthoic acid precursor itself.

Researchers investigating the biological effects of novel compounds synthesized from C11H7BrO2 isomers are encouraged to perform comprehensive biological screenings and

mechanistic studies to elucidate any potential interactions with cellular signaling pathways.

Conclusion

The chemical formula C11H7BrO2 encompasses a variety of isomers, with bromonaphthalene carboxylic acids being of primary importance to the scientific community. This guide has provided a structured overview of the nomenclature, key quantitative data, and detailed synthetic protocols for prominent isomers. The provided experimental workflows and diagrams serve as a practical resource for laboratory synthesis. While the direct engagement of these compounds with specific signaling pathways remains largely unexplored, their role as versatile synthetic intermediates underscores their importance in the ongoing development of new pharmaceuticals and advanced materials. Future research into the potential biological activities of these foundational molecules could open new avenues for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. 6-Bromo-2-naphthoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BROMO-2-NAPHTHOIC ACID One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 1-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Navigating the Isomeric Landscape of C11H7BrO2: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281020#iupac-name-and-synonyms-for-c11h7bro2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com